Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The intermediate product is then esterified using methanol and a strong acid catalyst to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom in the meta position of the phenyl ring. This fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Biological Activity
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorophenyl group, is being investigated for various therapeutic applications due to its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to a class of chemicals known for their diverse biological activities. The inclusion of a fluorinated phenyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which may lead to significant therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenyl group facilitates interactions with hydrophobic pockets in proteins, while the pyrrolidine ring contributes structural rigidity. These interactions can modulate signaling pathways, leading to various biological responses such as:
- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties.
- Neurological Effects : It may influence neurotransmitter systems due to its structural similarities with known neuroactive compounds.
- Cancer Therapeutics : Preliminary studies suggest possible anticancer properties, warranting further investigation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 | |
Pseudomonas aeruginosa | 20.0 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Neurological Studies
Research into the neuropharmacological effects of pyrrolidine derivatives has shown promising results. A case study highlighted the impact of similar compounds on stress response and appetite regulation through their interaction with neuropeptide systems . Although specific data on this compound is limited, its structural analogs have demonstrated efficacy in modulating neurotransmitter levels.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl group significantly affect the biological activity of pyrrolidine derivatives. For instance, substituting different groups on the phenyl ring can enhance or reduce binding affinity to target proteins, influencing overall efficacy .
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3 |
InChI Key |
SIVVLMSXPJSUNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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